N-苄基-N'-(4-乙氧基苯基)乙二酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

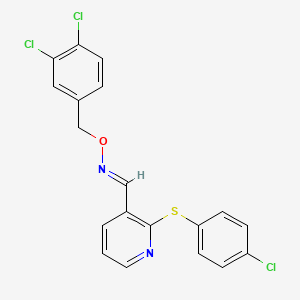

The synthesis of compounds related to N-benzyl-N'-(4-ethoxyphenyl)ethanediamide involves a regioselective reaction process. Specifically, the synthesis of N1-benzyl-N2-(4-nitrophenyl)ethanediamide is achieved through the reaction with dialkyl acetylenedicarboxylates or alkyl propiolates in the presence of triphenylphosphine. This reaction yields products such as dialkyl 4-benzylamino-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates or alkyl 4-benzylamino-1-(4-nitrophenyl)-2-oxo-5-pyrrolidinecarboxylates with good efficiency . Although the target compound N-benzyl-N'-(4-ethoxyphenyl)ethanediamide is not directly synthesized in the provided papers, the methods described could potentially be adapted for its synthesis by modifying the functional groups attached to the ethanediamide backbone.

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-N'-(4-ethoxyphenyl)ethanediamide can significantly influence their mesomorphic properties. For instance, the introduction of an ethylene bridge (–CH2CH2–) in the compound A series results in a change from enantiotropic nematic phases to monotropic nematic phases after hydrogenation . This suggests that the molecular structure, particularly the presence of flexible or rigid segments, can have a profound effect on the physical properties of the compounds. The ethoxy group in N-benzyl-N'-(4-ethoxyphenyl)ethanediamide would likely contribute to the compound's mesomorphic behavior due to its influence on the molecule's polarity and steric hindrance.

Chemical Reactions Analysis

The chemical reactions involving compounds structurally related to N-benzyl-N'-(4-ethoxyphenyl)ethanediamide demonstrate a high degree of selectivity. The regioselective reaction mentioned in paper indicates that the position of substituents on the ethanediamide moiety can be controlled, which is crucial for the synthesis of compounds with specific desired properties. The transformation of compound A into its ethane derivative via hydrogenation using a palladium catalyst (Pd/C) also highlights the ability to manipulate the molecular structure through chemical reactions, which could be applied to modify the properties of N-benzyl-N'-(4-ethoxyphenyl)ethanediamide .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of N-benzyl-N'-(4-ethoxyphenyl)ethanediamide, they do provide insights into the properties of structurally related compounds. For example, the high clearing points of the compound A series suggest that similar compounds might also exhibit high thermal stability . The mesomorphic properties, such as the phase behavior of these compounds, are influenced by the molecular structure, indicating that N-benzyl-N'-(4-ethoxyphenyl)ethanediamide may also display unique mesomorphic properties depending on its precise molecular configuration. The regioselective reactions and the potential for high yields in synthesis imply that N-benzyl-N'-(4-ethoxyphenyl)ethanediamide could be produced efficiently and with a degree of predictability in its properties .

科学研究应用

药理学和毒理学

- 精神活性物质的检测和定量:一项研究聚焦于4-溴-2,5-二甲氧基-N-[(2-甲氧基苯基)甲基]-苯乙胺(25B-NBOMe)的测定,这是N-苄基苯乙胺的衍生物,突出了开发高效液相色谱串联质谱(HPLC-MS/MS)方法用于在严重中毒案例中检测和定量该物质 (Poklis et al., 2014)。

材料科学

- 聚合物合成:研究了树枝状大分子利用苄基溴化物缩合,展示了通过基于树枝状片段的收敛生长方法创造具有受控分子结构的聚合物的新方法 (Hawker & Fréchet, 1990)。

有机化学

- 合成应用:一项研究详细描述了N1-苄基-N2-(4-硝基苯基)乙二酰胺与乙炔酯的区域选择性反应,展示了通过导致吡咯衍生物的合成过程合成各种有机化合物的过程,展示了N-苄基-N'-(4-乙氧基苯基)乙二酰胺在合成化学中的多功能性 (Yavari et al., 2005)。

属性

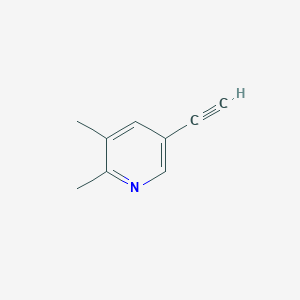

IUPAC Name |

N-benzyl-N'-(4-ethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-22-15-10-8-14(9-11-15)19-17(21)16(20)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRVNODQJYRODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N'-(4-ethoxyphenyl)ethanediamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545880.png)

![3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545883.png)

![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)

![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2545890.png)

![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)